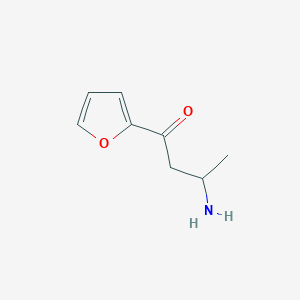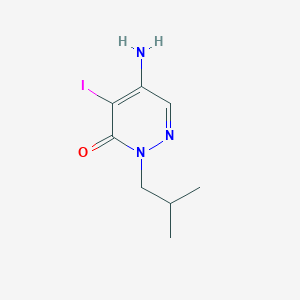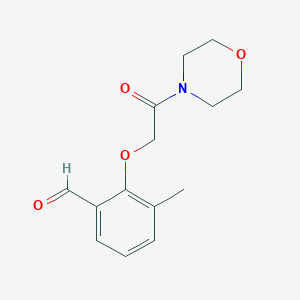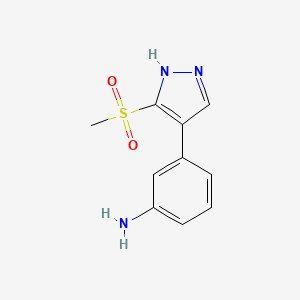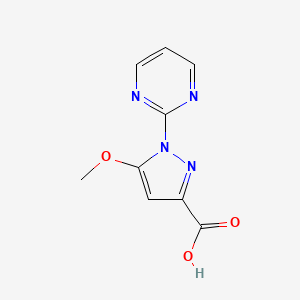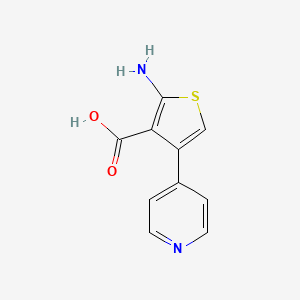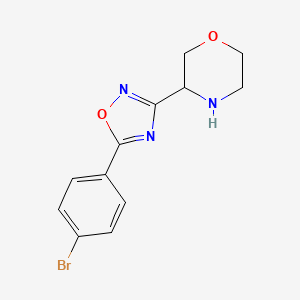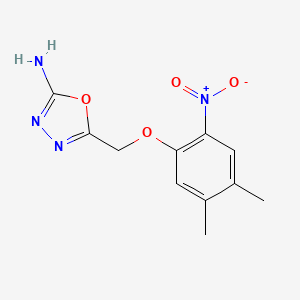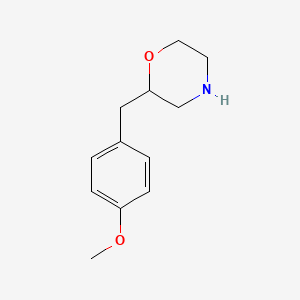
6,7-Dimethyl-4-phenoxypteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-4-phenoxypteridine is an organic compound with the molecular formula C14H12N4O and a molecular weight of 252.27 g/mol . This compound belongs to the class of pteridines, which are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of phenoxy and dimethyl groups in its structure makes it a unique and interesting compound for various scientific research applications.
Méthodes De Préparation
The synthesis of 6,7-Dimethyl-4-phenoxypteridine involves several steps, typically starting with the preparation of the pteridine core. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For example, the reaction of 2,4,5-triaminopyrimidine with phenol in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Analyse Des Réactions Chimiques
6,7-Dimethyl-4-phenoxypteridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6,7-Dimethyl-4-phenoxypteridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6,7-Dimethyl-4-phenoxypteridine involves its interaction with specific molecular targets and pathways within biological systems. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
6,7-Dimethyl-4-phenoxypteridine can be compared with other similar compounds, such as:
6,7-Dimethylpteridine: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
4-Phenoxypteridine: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
6,7-Dimethyl-2,4-diaminopteridine: Contains additional amino groups, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C14H12N4O |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
6,7-dimethyl-4-phenoxypteridine |
InChI |
InChI=1S/C14H12N4O/c1-9-10(2)18-13-12(17-9)14(16-8-15-13)19-11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
NIPXURQCQDYJSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C(=NC=N2)OC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


